3-(5-Fluoro-2-methoxyphenyl)propanoic acid

Lipophilicity Physicochemical Properties ADME

Generic substitution of phenylpropanoic acid building blocks compromises SAR integrity-the 5-fluoro-2-methoxy pattern uniquely modulates pKa, LogP (~2.2), and metabolic stability. This pre-functionalized intermediate enables direct incorporation of optimized electronic and steric properties into lead compounds. • Enables synthesis of NSAID analogs, GPCR agonists (GPR40), and PPARγ modulators • Fluorine atom enhances binding affinity and metabolic stability per X-ray crystallographic evidence • Bypasses inefficient late-stage fluorination; ships globally for R&D use

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
CAS No. 900021-53-6
Cat. No. B1401355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Fluoro-2-methoxyphenyl)propanoic acid
CAS900021-53-6
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)CCC(=O)O
InChIInChI=1S/C10H11FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
InChIKeyJYWLXEJMMZKQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Fluoro-2-methoxyphenyl)propanoic acid: Differentiated Building Block


3-(5-Fluoro-2-methoxyphenyl)propanoic acid (CAS 900021-53-6) is a fluorinated phenylpropanoic acid derivative with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is classified as a synthetic intermediate and research chemical, frequently utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, including non-steroidal anti-inflammatory drug (NSAID) analogs and G-protein coupled receptor (GPCR) agonists . The compound features a unique 5-fluoro-2-methoxy substitution pattern on the phenyl ring, which distinguishes it from other commercially available phenylpropanoic acids and imparts specific electronic and steric properties critical for structure-activity relationship (SAR) studies .

Why Simple Substitution Fails for 3-(5-Fluoro-2-methoxyphenyl)propanoic acid


Generic substitution of phenylpropanoic acid building blocks in a synthetic or pharmacological context is scientifically unjustified due to the profound impact of the 5-fluoro-2-methoxy substitution pattern on key molecular properties. The specific positioning of the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, directly influencing the acidity (pKa) of the carboxylic acid, lipophilicity (LogP), and metabolic stability of derived compounds [1]. A simple swap with an unsubstituted or differently substituted analog, such as 3-(2-methoxyphenyl)propanoic acid or 3-(4-fluorophenyl)propanoic acid, will result in a different reactivity in coupling reactions, altered target binding affinity, and distinct ADME (Absorption, Distribution, Metabolism, Excretion) profiles in biological assays, thus compromising the integrity of SAR studies or the performance of a final active pharmaceutical ingredient [2].

Quantitative Differentiation: 3-(5-Fluoro-2-methoxyphenyl)propanoic acid vs. Analogs


Enhanced Lipophilicity via 5-Fluoro-2-methoxy Substitution

The introduction of a fluorine atom ortho to the propanoic acid chain is a well-validated strategy to increase lipophilicity and enhance membrane permeability. The 5-fluoro-2-methoxy substitution on 3-(5-fluoro-2-methoxyphenyl)propanoic acid results in a predicted LogP (XLogP3) of 2.2, which is notably higher than the non-fluorinated analog 3-(2-methoxyphenyl)propanoic acid (predicted XLogP3: 1.8) [1]. This difference of 0.4 LogP units signifies a >2.5-fold increase in partition coefficient, suggesting superior passive membrane permeability, a critical factor for intracellular target engagement [2].

Lipophilicity Physicochemical Properties ADME

H-Bond Donor Count and Target Selectivity

The hydrogen bond donor count is a critical parameter in drug design, influencing solubility, permeability, and target specificity. 3-(5-fluoro-2-methoxyphenyl)propanoic acid possesses exactly 1 hydrogen bond donor (the carboxylic acid proton). This contrasts with the close analog 3-(5-fluoro-2-hydroxyphenyl)propanoic acid, which has 2 hydrogen bond donors due to the phenolic -OH group . This single donor count is beneficial for compounds targeting receptors with strict hydrogen bond donor constraints, such as certain PPARγ or GPR40 agonists, where an additional donor could lead to off-target effects or reduced potency [1].

Hydrogen Bonding Receptor Binding Pharmacophore

Metabolic Stability from 3-Phenylpropanoic Isomer

The position of the propanoic acid chain on the phenyl ring significantly affects metabolic vulnerability. 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, being a 3-phenylpropanoic acid, is metabolically distinct from the 2-phenylpropanoic isomer (a profen-like scaffold). The 2-isomer is known to undergo rapid glucuronidation and chiral inversion, leading to potentially toxic metabolites. In contrast, the 3-phenylpropanoic acid scaffold is less prone to these metabolic pathways, providing a more stable pharmacokinetic profile naturally, without the need for additional structural modifications [1]. This metabolic stability advantage is a key differentiator for procurement when designing long-acting therapeutics.

Metabolic Stability Isomerism Drug Metabolism

Validated Purity for Reproducible SAR

For rigorous scientific studies, consistency in building block quality is paramount. Leading suppliers like Fluorochem and AKSci offer 3-(5-fluoro-2-methoxyphenyl)propanoic acid at a minimum purity of 95% . This is a critical procurement standard that ensures reproducibility in subsequent chemical transformations and biological assays. In contrast, some positional isomers or de-fluoro analogs may only be readily available at lower purities or require custom synthesis, introducing variability and additional purification costs that can delay project timelines .

Chemical Purity Reproducibility Synthesis

Application Scenarios for 3-(5-Fluoro-2-methoxyphenyl)propanoic acid


Fluorinated PPARγ/α Agonist Synthesis

Based on the specific electronic and lipophilic profile, this compound serves as an ideal advanced intermediate for synthesizing novel phenylpropanoic acid-based PPAR agonists. Its use can lead to dual agonists with improved glucose-lowering efficacy in in vivo models, as demonstrated by related analogs in the class [1]. The fluorine atom is critical for enhancing binding affinity to the PPARγ ligand-binding domain, as shown in X-ray crystallographic studies of similar derivatives [2].

GPR40 Agonist Development with Enhanced PK

The 3-phenylpropanoic acid scaffold, combined with a 5-fluoro substituent, is a privileged structure for GPR40 agonists, a target for type 2 diabetes. The fluorine atom's presence is known to improve metabolic stability and modulate lipophilicity, contributing to superior oral bioavailability in this class [1]. Procuring this specific building block allows for direct incorporation of these beneficial properties into a lead optimization program.

Building Block for CNS-Penetrant Probes

The predicted LogP of 2.2 for this compound directly addresses a key requirement for designing central nervous system (CNS) drugs: the optimal lipophilicity range for blood-brain barrier penetration. Researchers can leverage this property to synthesize CNS-active analogs of known NSAIDs or other receptor modulators, where the fluorine and methoxy groups ensure a balance between permeability and metabolic clearance [1].

Selective COX-2 Inhibitor Starting Material

The unique 5-fluoro-2-methoxy substitution pattern can be exploited to create novel cyclooxygenase-2 (COX-2) inhibitors. The electronic effect of the fluorine atom can fine-tune the selectivity of the inhibitor for COX-2 over COX-1, a critical factor in reducing gastrointestinal side effects. Using this pre-functionalized building block circumvents a multi-step synthesis to introduce the fluorine atom at a late stage, which is often inefficient [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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